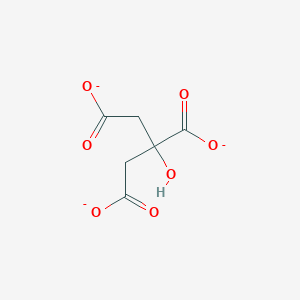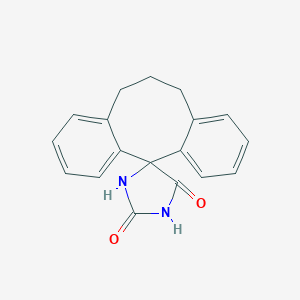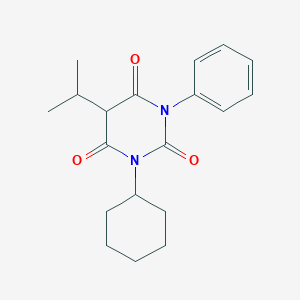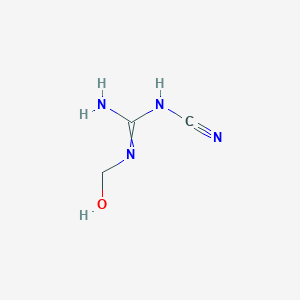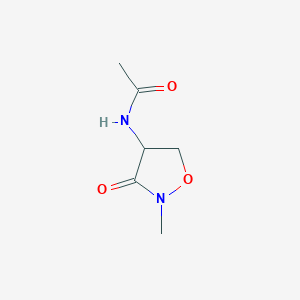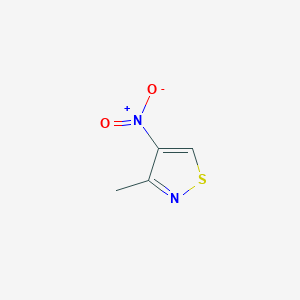
3-Metil-4-nitroisotiazol
Descripción general
Descripción
3-Methyl-4-nitroisothiazole, also known as 3-Methyl-4-nitroisothiazole, is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-nitroisothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-nitroisothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y Reactividad
Los isotiacoles, incluido el 3-Metil-4-nitroisotiazol, representan una clase importante de heterociclos de azufre de cinco miembros que se utilizan ampliamente en química medicinal y síntesis orgánica . Se han producido grandes avances en el campo de la síntesis y funcionalización de los isotiacoles, lo que los hace accesibles a una amplia gama de químicos a través de vías sin precedentes .
Evaluación Biológica
Los tiazoles, el grupo al que pertenece el this compound, han ganado una atención considerable debido a sus amplias aplicaciones en diferentes campos . Tienen actividades farmacéuticas y biológicas que incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras .
Aplicaciones Industriales
Los tiazoles se utilizan en diversas aplicaciones industriales como agroquímicos, industriales y sensibilizadores fotográficos . También se utilizan en el campo de los fotosensibilizadores, la vulcanización del caucho, los cristales líquidos, los sensores, los protectores solares, los catalizadores, los tintes, los pigmentos y los cromóforos .
Química Medicinal
Los tiazoles son un andamiaje básico que se encuentra en muchos compuestos naturales como la vitamina B1-tiamina, los alcaloides, los esteroides anabólicos, las flavonas . Aparecen en la bacitracina, los antibióticos penicilínicos y varios fármacos sintéticos .
Propiedades Antioxidantes
Se sintetizó una serie de N2-[2-cloro-4(3,4,5-trimetoxifenil)azetidin-1-il)]-N4-(aril sustituido)-1,3-tiazol-2,4-diamina y se cribó su actividad antioxidante in vitro . Algunos de los compuestos sintetizados mostraron una potente actividad antioxidante
Mecanismo De Acción
Target of Action
Isothiazole derivatives have been found to exhibit diverse biological activities . For instance, some isothiazole derivatives have shown fungicidal activity, targeting the oxysterol-binding protein in oomycetes .
Mode of Action
It is known that isothiazole derivatives can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that 3-Methyl-4-nitroisothiazole may interact with its targets to trigger a defensive response in the organism.
Biochemical Pathways
Research on similar compounds suggests that they may affect various pathways related to the organism’s defense mechanisms
Pharmacokinetics
The molecular weight of 14415 and the presence of nitro and methyl groups may influence its bioavailability
Result of Action
Based on the known activities of similar compounds, it may enhance the organism’s resistance to pathogens
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that isothiazoles, the class of compounds to which 3-Methyl-4-nitroisothiazole belongs, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Other isothiazoles have been found to have antimicrobial, antifungal, antiviral, and antitumor properties These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVNQQFRSJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631708 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-18-3 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-methyl-4-nitroisothiazole considered a potential antifungal agent?
A1: Research has shown that 3-methyl-4-nitroisothiazole exhibits significant in vitro antifungal activity against a broad range of fungal species []. This activity is attributed to the presence of the nitro group in the molecule [].
Q2: How was the importance of the nitro group for the antifungal activity of 3-methyl-4-nitroisothiazole determined?
A2: Researchers synthesized various derivatives of 3-methylisothiazole, including those with different substituents at the 5-position and explored their antifungal properties [, ]. They observed that derivatives lacking the nitro group exhibited significantly reduced or no antifungal activity []. This observation highlighted the crucial role of the nitro group in conferring antifungal properties to this class of compounds.
Q3: Are there any other interesting chemical reactions associated with 3-methyl-4-nitroisothiazole derivatives?
A3: Interestingly, the reaction of 5-bromo-3-methyl-4-nitroisothiazole with sodium ethyl mercaptide yields 3-methyl-4-nitroso-5-ethylthioisothiazole []. This reaction showcases an unusual outcome, as it involves the substitution of the bromine atom and a reduction of the nitro group to a nitroso group [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
